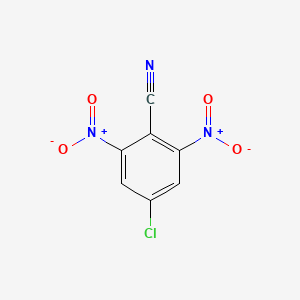

4-Chloro-2,6-dinitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTLJGQHMXPXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2,6-dinitrobenzonitrile physical and chemical properties

Senior Application Scientist Note: This technical guide addresses the physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile (CAS RN: 1930-72-9). It is important to note that a comprehensive search for experimental data on the isomeric compound, 4-Chloro-2,6-dinitrobenzonitrile (CAS RN: 1272756-26-9), yielded limited publicly available information. Therefore, this guide focuses on the well-characterized 3,5-dinitro isomer to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3,5-dinitrobenzonitrile is a highly functionalized aromatic compound featuring a nitrile group, a chloro substituent, and two nitro groups. This unique combination of electron-withdrawing groups renders the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis. Its utility spans the development of novel pharmaceutical agents and as a building block in supramolecular chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and safety considerations.

Physicochemical Properties

The physical and chemical properties of 4-Chloro-3,5-dinitrobenzonitrile are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Registry Number | 1930-72-9 | [1][2] |

| Molecular Formula | C₇H₂ClN₃O₄ | [1][2] |

| Molecular Weight | 227.56 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 140.5-141 °C | [2] |

| Boiling Point | 326.3 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform; Soluble in DMSO | [2] |

| Density | 1.68 g/cm³ | [2] |

| Flash Point | 151.2 °C | [2] |

| Vapor Pressure | 0.000217 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-Chloro-3,5-dinitrobenzonitrile.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-3,5-dinitrobenzonitrile would exhibit characteristic peaks for the nitrile (C≡N) stretching vibration, typically around 2230 cm⁻¹, and strong absorptions for the symmetric and asymmetric stretching of the nitro (NO₂) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be simple, showing a single peak for the two equivalent aromatic protons. The ¹³C NMR would show distinct signals for the different carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns resulting from the loss of nitro and chloro groups. The exact mass is 226.9733832 Da.[1][2]

Synthesis and Reactivity

Synthesis

A common synthetic route to 4-Chloro-3,5-dinitrobenzonitrile involves the nitration of a substituted benzonitrile precursor. The specifics of industrial synthesis are often proprietary, but laboratory-scale syntheses provide insight into the required reaction conditions.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4-Chloro-3,5-dinitrobenzonitrile.

Reactivity

The electron-deficient nature of the aromatic ring in 4-Chloro-3,5-dinitrobenzonitrile governs its reactivity. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) . This makes it a versatile substrate for introducing a wide range of functional groups by reacting it with various nucleophiles such as amines, alkoxides, and thiolates. The strong electron-withdrawing properties of the two nitro groups and the nitrile group facilitate the formation of a stable Meisenheimer complex intermediate, lowering the activation energy for the substitution reaction.

Applications in Research and Development

The reactivity of 4-Chloro-3,5-dinitrobenzonitrile makes it a valuable building block in several areas of chemical research:

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.[2]

-

Supramolecular Chemistry: The electron-deficient aromatic ring can act as a π-acceptor in the formation of charge-transfer complexes, which are of interest in the design of new materials.

-

Dye Synthesis: While not a primary application, related chlorinated and nitrated aromatics are used in the synthesis of dyes, suggesting potential in this area.

Safety and Handling

4-Chloro-3,5-dinitrobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[3][4]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. For handling larger quantities or when generating dust, a respirator with a particulate filter is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Laboratory Handling Workflow

Sources

Navigating the Chemistry of a Key Synthetic Building Block: A Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of 4-Chloro-3,5-dinitrobenzonitrile.

This guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a pivotal chemical intermediate in pharmaceutical and organic synthesis. While the initially requested topic included its isomer, 4-Chloro-2,6-dinitrobenzonitrile, a thorough review of available data reveals a significant disparity in documented information. The vast majority of scientific literature and commercial availability centers on the 3,5-dinitro isomer. Therefore, to ensure scientific accuracy and provide actionable insights for the research community, this guide will focus on the well-characterized compound, 4-Chloro-3,5-dinitrobenzonitrile (CAS No. 1930-72-9).

Core Identification and Molecular Structure

At the heart of its utility lies the specific arrangement of functional groups on the benzene ring. Understanding its fundamental identifiers is the first step in its effective application.

CAS Number: 1930-72-9[1][2][3][4]

Molecular Formula: C₇H₂ClN₃O₄[1][2][4]

Molecular Weight: 227.56 g/mol [2]

IUPAC Name: 4-chloro-3,5-dinitrobenzonitrile[4]

The molecular architecture of 4-Chloro-3,5-dinitrobenzonitrile is key to its reactivity. The central phenyl ring is substituted with a chloro group at position 4, two nitro groups at positions 3 and 5, and a nitrile group at position 1. This specific substitution pattern, particularly the strong electron-withdrawing nature of the two nitro groups and the nitrile group, renders the aromatic ring highly electron-deficient. This electronic characteristic is the primary driver of its chemical reactivity, making the chloro substituent susceptible to nucleophilic aromatic substitution.

Caption: Molecular Structure of 4-Chloro-3,5-dinitrobenzonitrile

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3,5-dinitrobenzonitrile is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 140.5-141 °C | [1][5] |

| Boiling Point | 326.3 °C at 760 mmHg (estimated) | [1] |

| Density | 1.68 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water; slightly soluble in Chloroform and DMSO | [1] |

| Vapor Pressure | 0.000217 mmHg at 25°C | [1] |

Synthesis and Reactivity

The synthesis of 4-Chloro-3,5-dinitrobenzonitrile is a critical aspect for its availability as a research and industrial chemical. A common synthetic route involves the dehydration of 4-chloro-3,5-dinitrobenzamide.[2]

Illustrative Synthetic Protocol: Dehydration of 4-chloro-3,5-dinitrobenzamide

This protocol outlines a laboratory-scale synthesis. The causality behind the choice of reagents lies in the powerful dehydrating properties of phosphorus pentachloride, which efficiently converts the amide functional group to a nitrile.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3,5-dinitrobenzamide and phosphorus pentachloride (PCl₅).

-

The reaction is typically performed in the absence of a solvent or in a high-boiling inert solvent.

Step 2: Heating

-

The reaction mixture is heated. The temperature and reaction time are critical parameters that need to be optimized for maximum yield and purity.

Step 3: Work-up and Isolation

-

After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅.

-

The resulting precipitate, crude 4-Chloro-3,5-dinitrobenzonitrile, is collected by filtration.

Step 4: Purification

-

The crude product is washed with water to remove any inorganic byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a yellow crystalline solid.

Caption: Synthesis workflow for 4-Chloro-3,5-dinitrobenzonitrile.

Chemical Reactivity

The reactivity of 4-Chloro-3,5-dinitrobenzonitrile is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles.[6] This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules. The two nitro groups strongly activate the chlorine atom for substitution.

Applications in Drug Discovery and Development

The unique structural and reactivity profile of 4-Chloro-3,5-dinitrobenzonitrile makes it a valuable intermediate in the pharmaceutical industry.[1][5] Its ability to undergo SₙAr reactions allows for the introduction of diverse functionalities, which is a key strategy in the synthesis of novel drug candidates.

-

Scaffold for Heterocyclic Synthesis: Many biologically active compounds contain heterocyclic ring systems. 4-Chloro-3,5-dinitrobenzonitrile can serve as a starting material for the construction of various nitrogen-containing heterocycles by reacting it with appropriate dinucleophiles.

-

Linker for Complex Molecules: The reactive chlorine atom provides a handle for attaching this dinitrophenylnitrile moiety to other molecular fragments, acting as a linker in the synthesis of larger, more complex drug molecules. The dinitrophenyl group can be a key pharmacophore in certain drug classes.

-

Precursor for Amine Derivatives: The nitro groups on the ring can be readily reduced to amino groups. This opens up a wide range of subsequent chemical transformations, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.

For instance, it is used as a key intermediate in the synthesis of 3-nitro-4-thiocyanobenzonitryl, a compound with potential applications in the chemical and pharmaceutical industries.[1][5]

Analytical Methods

The purity and identity of 4-Chloro-3,5-dinitrobenzonitrile are typically confirmed using a combination of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product.

-

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for its thermally stable nature.

-

Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The highly symmetric nature of the molecule leads to a simple ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the nitrile (C≡N stretch), nitro (N-O stretches), and C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.[4]

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-3,5-dinitrobenzonitrile.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[6]

Conclusion

4-Chloro-3,5-dinitrobenzonitrile is a highly functionalized aromatic compound with significant utility in organic synthesis, particularly in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and commercial availability make it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the creation of novel and complex molecules.

References

-

4-CHLORO-3,5-DINITROBENZONITRILE|1930-72-9. LookChem. [Link]

-

4-CHLORO-3,5-DINITROBENZONITRILE CAS#: 1930-72-9. ChemWhat. [Link]

-

4-Chloro-3,5-dinitrobenzonitrile. PubChem. [Link]

Sources

- 1. 4-CHLORO-3,5-DINITROBENZONITRILE|1930-72-9|lookchem [lookchem.com]

- 2. 4-CHLORO-3,5-DINITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-3,5-DINITROBENZONITRILE | 1930-72-9 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 4-Chloro-3,5-dinitrobenzonitrile | 1930-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Analysis of 4-Chloro-2,6-dinitrobenzonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2,6-dinitrobenzonitrile. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational principles of spectroscopic interpretation and comparative data from structurally related analogs to predict and elucidate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar highly substituted nitroaromatic compounds.

Introduction: The Challenge of Characterizing this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the substitution pattern on the aromatic ring will dictate the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to be simple due to the high degree of substitution, leaving only two aromatic protons. These protons (H-3 and H-5) are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis. Consequently, they are expected to appear as a single resonance. The strong electron-withdrawing nature of the two nitro groups and the nitrile group will significantly deshield these protons, shifting their resonance to a high chemical shift (downfield).

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ) (ppm) | Multiplicity |

| 8.5 - 8.8 | Singlet (s) |

Predicted in CDCl₃, referenced to TMS at 0 ppm.

Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds due to its good solubilizing properties and relatively simple residual solvent peak[1]. The use of tetramethylsilane (TMS) as an internal standard is a long-standing convention, providing a reference point at 0 ppm from which all other chemical shifts are measured.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Predicted ¹³C NMR Data for this compound | ||

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Expected Intensity |

| C-CN | 115 - 120 | Weak |

| C-Cl | 135 - 140 | Weak |

| C-NO₂ | 148 - 152 | Weak |

| C-H | 125 - 130 | Strong |

| C1 | 118 - 123 | Weak |

| C4 | 138 - 143 | Weak |

Predicted in CDCl₃, referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.[1]

Interpretation of Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons (C-CN, C-Cl, C-NO₂, C1, C4): These carbons, lacking directly attached protons, are expected to exhibit weaker signals due to the absence of the Nuclear Overhauser Effect (NOE) enhancement. The carbon bearing the nitrile group (C-CN) will appear in the typical range for aromatic nitriles. The carbons attached to the highly electronegative nitro groups (C-NO₂) will be significantly deshielded and appear at the lowest field.

-

Methine Carbons (C-H): The two equivalent carbons bonded to hydrogen will show a stronger signal and will be influenced by the cumulative electron-withdrawing effects of the substituents.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile and nitro groups, as well as absorptions from the substituted aromatic ring.

Predicted IR Spectrum

The key diagnostic absorption bands for this compound are predicted as follows:

| Predicted IR Absorption Bands for this compound | ||

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2240 - 2220 | C≡N Stretch | Medium, Sharp |

| 1600 - 1585 | Aromatic C=C Stretch | Medium |

| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1360 - 1330 | Symmetric NO₂ Stretch | Strong |

| 850 - 750 | C-Cl Stretch | Medium to Strong |

Interpretation of Predicted IR Spectrum:

-

C≡N Stretch: The nitrile group will give rise to a sharp, medium-intensity band in a relatively clean region of the spectrum, making it a key diagnostic peak.[2][3]

-

NO₂ Stretches: The two nitro groups will produce two very strong and characteristic absorption bands corresponding to their asymmetric and symmetric stretching vibrations. These are often the most intense peaks in the spectrum of a nitro-aromatic compound.

-

Aromatic Vibrations: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[4]

Comparative Experimental IR Data

To support the predicted IR spectrum, data from structurally similar compounds is presented below.

IR Data for 1-Chloro-2,6-dinitrobenzene This compound is structurally very similar, lacking only the nitrile group. Its spectrum provides a good reference for the dinitro-substituted chlorobenzene core.

| Experimental IR Data for 1-Chloro-2,6-dinitrobenzene | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Aromatic C-H Stretch |

| ~1540 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

Source: NIST WebBook

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 227.56 g/mol ), electron ionization (EI) is expected to produce a distinct fragmentation pattern.

| Predicted Mass Spectrum (EI) for this compound | |

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 227/229 | [M]⁺ (Molecular Ion) |

| 197/199 | [M - NO]⁺ |

| 181/183 | [M - NO₂]⁺ |

| 151 | [M - NO₂ - Cl]⁺ |

| 125 | [C₆H₂CN]⁺ |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 227 and 229 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

-

Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group components.[5][6] Common fragmentation pathways include the loss of a nitro radical (•NO₂, 46 Da) and the loss of nitric oxide (•NO, 30 Da). Subsequent loss of the chlorine atom (•Cl, 35/37 Da) or the nitrile group (•CN, 26 Da) can also be expected.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

Conclusion

While experimental spectroscopic data for this compound remains elusive in publicly accessible databases, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra has been presented. This guide, by integrating fundamental spectroscopic principles with comparative data from closely related analogs, offers a valuable resource for the scientific community. The predicted data and detailed protocols herein provide a solid foundation for researchers aiming to synthesize, identify, or further investigate the properties and applications of this and other complex nitroaromatic compounds.

References

-

Yinon, J. (n.d.). Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Weizmann Research Portal. Retrieved from [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

Wikipedia. (2023). Deuterated chloroform. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,6-dinitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloro-2,6-dinitrobenzonitrile: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate world of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the concept of solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful drug design and development.

The Molecular Profile of 4-Chloro-2,6-dinitrobenzonitrile: A Precursor to Understanding its Solubility

To predict and understand the solubility of this compound, we must first dissect its molecular structure. The molecule is characterized by a benzene ring substituted with a chlorine atom, a nitrile group (-CN), and two nitro groups (-NO₂).

-

Polarity: The nitrile and two nitro groups are strong electron-withdrawing groups, creating significant bond dipoles and making the molecule polar. The chlorine atom also contributes to the molecule's polarity.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH groups) but possesses several hydrogen bond acceptors in the nitrogen and oxygen atoms of the nitrile and nitro groups. This suggests it can interact with protic solvents (solvents with hydrogen bond donors).

-

"Like Dissolves Like": This age-old adage in chemistry remains a powerful guiding principle.[1] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[2] Given the polar nature of this compound, it is anticipated to have a higher solubility in polar organic solvents.

While specific quantitative data is elusive, qualitative information for a structurally similar compound, 4-chloro-2,6-dinitroaniline, indicates it is "very soluble" in ether, ethanol, and acetic acid. This provides a valuable starting point for solvent selection in experimental studies.

A Practical Guide to Experimental Solubility Determination

In the absence of established data, the most reliable path forward is through empirical measurement. The following is a detailed, step-by-step protocol for determining the solubility of this compound in a range of common organic solvents using the isothermal saturation method. This method is a gold standard for generating accurate solubility data.[3]

Materials and Equipment

-

This compound (solute)

-

A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (±0.1 mg or better)

-

Vials with screw caps

-

Thermostatic shaker or water bath with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Accurately weigh the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

-

Predictive Approaches to Solubility: A Computational Perspective

In modern drug discovery, computational models are increasingly used to predict the physicochemical properties of molecules, including solubility.[4][5][6] These in silico methods can provide valuable estimates before embarking on extensive experimental work.

-

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These models correlate the chemical structure of a compound with its physicochemical properties.[6][7] By inputting the structure of this compound into a validated QSAR solubility model, a prediction of its solubility in various solvents can be obtained.

-

Thermodynamic Models: More complex models based on thermodynamic principles can also be employed to predict solubility. These models often require more computational resources but can provide deeper insights into the dissolution process.

It is important to note that these predictive models are not a substitute for experimental data but rather a valuable tool for prioritizing experiments and guiding solvent selection.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is paramount in determining the solubility of a compound. The following table summarizes the key physicochemical properties of a selection of common organic solvents.[8][9][10][11][12]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index |

| Polar Protic Solvents | |||||

| Water | H₂O | 100.0 | 0.998 | 80.1 | 10.2 |

| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 | 5.1 |

| Ethanol | C₂H₅OH | 78.3 | 0.789 | 24.5 | 4.3 |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 56.1 | 0.790 | 20.7 | 5.1 |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | 5.8 |

| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 36.7 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.100 | 46.7 | 7.2 |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | 4.4 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | 3.1 |

| Nonpolar Solvents | |||||

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | 2.4 |

| Hexane | C₆H₁₄ | 69.0 | 0.655 | 1.9 | 0.1 |

| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.3 | 2.8 |

Safety and Handling of Dinitrobenzonitrile Compounds

Dinitrobenzonitrile compounds, including this compound, should be handled with care in a laboratory setting.[13][14][15][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion: A Path Forward for Solubility Characterization

While the direct quantitative solubility of this compound in common organic solvents remains an area for investigation, this guide provides a comprehensive framework for researchers to address this knowledge gap. By understanding the interplay of molecular structure and solvent properties, employing rigorous experimental methodologies, and leveraging the power of predictive modeling, the solubility profile of this and other challenging compounds can be successfully elucidated. This foundational knowledge is indispensable for advancing drug discovery and development, ultimately bringing new and effective therapies to patients in need.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084.

-

Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. [Link]

-

LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

PubMed. (2010, October 1). QSAR-based solubility model for drug-like compounds. Retrieved from [Link]

-

ResearchGate. (2019, September 19). (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. Retrieved from [Link]

-

PubMed Central. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Retrieved from [Link]

-

IEEE Xplore. (n.d.). QSAR model development for solubility prediction of Paclitaxel. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.

-

European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. scribd.com [scribd.com]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-2,6-dinitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-Chloro-2,6-dinitrobenzonitrile, a compound of interest in various chemical syntheses. As a nitroaromatic compound, its thermal behavior is of paramount importance for safe handling, process development, and risk assessment. This document synthesizes fundamental principles of thermal analysis, detailed experimental protocols, and mechanistic insights derived from analogous compounds to offer a robust framework for understanding and evaluating the thermal hazards associated with this compound. Key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are discussed in detail, along with methodologies for kinetic analysis of decomposition data. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a thorough and scientifically grounded approach to its thermal characterization.

Introduction: The Imperative of Thermal Safety in Nitroaromatic Compounds

Nitroaromatic compounds are a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. The presence of one or more nitro (-NO₂) groups on an aromatic ring, however, imparts a significant degree of chemical reactivity and potential thermal instability. The energetic nature of the C-NO₂ bond means that these compounds can undergo highly exothermic decomposition reactions when subjected to elevated temperatures, potentially leading to runaway reactions, explosions, and the release of toxic gases.[1][2][3]

This compound, with its combination of two nitro groups, a chloro substituent, and a nitrile group, presents a complex case for thermal hazard assessment. Each of these functional groups influences the electronic structure and stability of the benzene ring, thereby affecting its decomposition pathway and kinetics.[4] A thorough understanding of its thermal properties is not merely an academic exercise but a critical safety requirement for any professional handling this substance.

This guide is structured to provide a multi-faceted understanding of the thermal behavior of this compound. It begins with an overview of the theoretical underpinnings of thermal decomposition in nitroaromatics, followed by detailed, field-proven experimental protocols for characterizing thermal stability. Finally, it delves into the analysis and interpretation of the data obtained from these techniques, offering insights into the likely decomposition mechanisms and associated hazards.

Theoretical Framework: Understanding Thermal Decomposition in Nitroaromatics

The thermal decomposition of nitroaromatic compounds is a complex process initiated by the input of thermal energy, which can lead to the cleavage of the weakest chemical bonds in the molecule. For many nitroaromatics, the initial and rate-determining step is often the homolytic cleavage of the C-NO₂ bond.[5]

Initial Decomposition Pathways

Several primary decomposition pathways have been identified for nitroaromatic compounds:

-

C-NO₂ Bond Homolysis: This is a common initiation step where the carbon-nitro bond breaks, forming a phenyl radical and nitrogen dioxide (NO₂).[5][6]

-

Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is less stable and can readily decompose, often leading to the formation of nitric oxide (NO).[5]

-

Influence of Substituents: The presence of other functional groups on the aromatic ring significantly impacts the decomposition mechanism. In the case of this compound:

-

Nitro Groups (-NO₂): As strong electron-withdrawing groups, they increase the electron deficiency of the aromatic ring, which can influence reaction pathways.[4]

-

Chloro Group (-Cl): This electron-withdrawing group can also affect the electron density of the ring and may participate in secondary reactions during decomposition.

-

Nitrile Group (-CN): Another electron-withdrawing group that contributes to the overall electronic properties of the molecule.

-

Autocatalysis in Nitroaromatic Decomposition

A critical aspect of the thermal decomposition of many nitro-containing compounds is the potential for autocatalysis. In an autocatalytic reaction, one of the decomposition products acts as a catalyst for the further decomposition of the parent compound. This can lead to a dangerous acceleration of the reaction rate and a rapid increase in heat and pressure.[7][8] While it is not definitively known if this compound exhibits autocatalysis, the possibility must be a key consideration in its thermal hazard assessment.

Experimental Characterization of Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information about the onset temperature of decomposition, the total energy released (enthalpy of decomposition), and the kinetics of the reaction.

-

Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of this compound is placed in a hermetically sealed aluminum or high-pressure crucible. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent evaporation of the sample before decomposition.

-

Instrument Setup:

-

Temperature Program: A linear heating rate is applied, typically ranging from 2 to 20 °C/min. Multiple heating rates are necessary for kinetic analysis.

-

Atmosphere: A nitrogen atmosphere is commonly used to prevent oxidative side reactions.

-

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature. An exothermic peak indicates the decomposition of the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to identify the different stages of mass loss during the decomposition process.

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in an open ceramic or aluminum pan.

-

Instrument Setup:

-

Temperature Program: A linear heating rate, often matching one of the DSC heating rates, is applied.

-

Atmosphere: A controlled nitrogen atmosphere is used.

-

-

Data Acquisition: The mass of the sample is recorded as a function of temperature. A decrease in mass signifies the evolution of gaseous decomposition products.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the gases evolved at different stages of decomposition.

Data Analysis and Interpretation

The data obtained from DSC and TGA experiments are analyzed to determine key thermal stability parameters and to elucidate the decomposition kinetics.

Key Thermal Stability Parameters

| Parameter | Description | Method of Determination | Significance |

| Onset Temperature (T_onset) | The temperature at which the decomposition reaction begins to be detectable. | Determined from the intersection of the baseline and the tangent of the exothermic peak in a DSC curve. | A lower T_onset indicates lower thermal stability. |

| Peak Temperature (T_peak) | The temperature at which the rate of decomposition is at its maximum. | The temperature at the apex of the exothermic peak in a DSC curve. | Used in kinetic analysis methods like the Kissinger method.[9][10] |

| Enthalpy of Decomposition (ΔH_d) | The total amount of heat released during the decomposition process. | Calculated from the area under the exothermic peak in a DSC curve. | A higher ΔH_d indicates a more energetic decomposition. |

| Mass Loss (%) | The percentage of the initial mass that is lost as gaseous products. | Determined from the TGA curve. | Provides information on the nature of the decomposition products (gaseous vs. solid residue). |

Kinetic Analysis of Decomposition

Understanding the kinetics of the decomposition reaction is crucial for predicting the behavior of the material under different temperature conditions. Isoconversional methods, which do not assume a specific reaction model, are widely used for this purpose.

The Kissinger method is a popular approach for determining the activation energy (Ea) of the decomposition reaction from DSC data obtained at multiple heating rates (β). The method is based on the following equation:

ln(β / T_p²) = ln(AR / E_a) - E_a / (R * T_p)

where:

-

β is the heating rate

-

T_p is the peak temperature in Kelvin

-

A is the pre-exponential factor

-

R is the ideal gas constant

-

E_a is the activation energy

By plotting ln(β / T_p²) against 1 / T_p for a series of experiments at different heating rates, a straight line should be obtained. The activation energy can be calculated from the slope of this line.[9][10]

The Flynn-Wall-Ozawa (FWO) method is another isoconversional method that can be applied to both DSC and TGA data. It allows for the determination of the activation energy as a function of the extent of conversion (α). The FWO equation is:

log(β) = log(AE_a / (R * g(α))) - 2.315 - 0.4567 * E_a / (R * T)

where:

-

g(α) is the integral reaction model

For a given conversion, a plot of log(β) versus 1/T will yield a straight line with a slope from which the activation energy can be calculated. The ASTM E698 standard provides a detailed procedure for applying this method.[11][12][13]

Predicted Decomposition Pathway and Products

While specific experimental data on the decomposition products of this compound are scarce, insights can be drawn from related compounds such as dinitrotoluenes and nitrobenzene.[5][6][8][14] The decomposition is expected to be a complex process involving multiple steps and a variety of products.

A plausible initial decomposition pathway involves the homolytic cleavage of one of the C-NO₂ bonds, given their lower bond dissociation energy compared to other bonds in the molecule. This would lead to the formation of a chlorodinitrobenzonitrile radical and NO₂.

Expected Gaseous Decomposition Products may include:

-

Nitrogen oxides (NO₂, NO)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen cyanide (HCN)

-

Hydrogen chloride (HCl)

The formation of a solid, carbonaceous residue is also likely, especially at higher temperatures.

Safety and Handling Considerations for Thermal Analysis

Due to the potential for energetic decomposition, strict safety protocols must be followed when performing thermal analysis on this compound.

-

Small Sample Size: Use the smallest possible sample size that still provides a clear analytical signal (typically 1-5 mg).

-

Appropriate Crucibles: Use high-pressure crucibles capable of withstanding the pressure generated by the decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Instrument Shielding: Ensure the thermal analyzer has adequate safety shielding.

-

Ventilation: The instrument should be located in a well-ventilated area or under a fume hood to safely remove any toxic gases produced.

-

Risk Assessment: A thorough risk assessment should be conducted before performing any thermal analysis on a new or potentially energetic material.[15]

Conclusion

This compound is a compound that requires careful handling and a thorough understanding of its thermal properties. This guide has outlined a comprehensive framework for assessing its thermal stability and decomposition behavior. The primary tools for this assessment are DSC and TGA, which provide critical data on decomposition temperatures, energy release, and mass loss. Kinetic analysis of this data using isoconversional methods such as the Kissinger and Flynn-Wall-Ozawa methods allows for the determination of the activation energy of decomposition, a key parameter for predicting thermal hazards.

While specific experimental data for this compound is limited, the principles and methodologies detailed in this guide provide a robust foundation for its characterization. By applying these techniques and adhering to strict safety protocols, researchers, scientists, and drug development professionals can safely handle this compound and effectively manage the risks associated with its thermal decomposition.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

Caption: A flowchart illustrating the key stages in the thermal hazard assessment of this compound.

Logical Relationship for Kinetic Analysis using the Kissinger Method

Caption: The logical progression from multiple DSC experiments to the calculation of activation energy using the Kissinger method.

References

-

ASTM E698-18, Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method, ASTM International, West Conshohocken, PA, 2018. [Link]

-

MaTestLab. (2025). ASTM E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. MaTestLab. [Link]

-

FILAB. (n.d.). Determination of cross-linking kinetics by DSC according to ASTM E698. FILAB. [Link]

-

ASTM International. (2023). E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International. [Link]

-

ASTM International. (2023). E698-23: Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International. [Link]

-

Politzer, P., et al. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(49), 12434–12440. [Link]

-

ResearchGate. (n.d.). The thermal behaviors and safety characteristics of composition B explosive. ResearchGate. [Link]

-

Vyazovkin, S. (2012). Homer Kissinger and the Kissinger equation. Journal of Thermal Analysis and Calorimetry, 109(3), 1335–1339. [Link]

-

ResearchGate. (n.d.). Theoretical study of the decomposition reactions in substituted nitrobenzenes. ResearchGate. [Link]

-

DigitalCommons@URI. (n.d.). Thermal decomposition studies on NTO and NTO/TNT. DigitalCommons@URI. [Link]

-

TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments. [Link]

-

ResearchGate. (n.d.). Thermal hazard analysis of dinitrotoluene nitration. ResearchGate. [Link]

-

MDPI. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts, 11(11), 1358. [Link]

-

ResearchGate. (n.d.). Degradation pathways of nitrobenzene (adapted from Ju and Parales[16]). ResearchGate. [Link]

-

Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Quora. [Link]

-

Defense Technical Information Center. (1974). Analytical Chemistry of 2,4,6-Trinitrotoluene. DTIC. [Link]

-

ResearchGate. (n.d.). (PDF) Decomposition Mechanisms of Dinitrotoluene. ResearchGate. [Link]

-

ResearchGate. (n.d.). Activation energy of used Comp B calculated through DSC test results.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. [Link]

-

Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules, 25(12), 2813. [Link]

-

ScienceDirect. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 255, 112847. [Link]

-

Hikal, W. M., & Weeks, B. L. (2019). Non-Isothermal Sublimation Kinetics of 2,4,6-Trinitrotoluene (TNT) Nanofilms. Molecules, 24(6), 1163. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Process Safety. NETZSCH. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Dinitro-chloro-azido Benzenes: A Comparison of Theoretical and Experimental Results. ResearchGate. [Link]

-

DSIAC. (2021). Industrial Perspectives on Energetic Materials. DSIAC. [Link]

-

YouTube. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitrophenol.. YouTube. [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Wikipedia. [Link]

-

ResearchGate. (n.d.). (PDF) Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. ResearchGate. [Link]

-

DSIAC. (2019). Safety Hazards in the Energetics Laboratory. DSIAC. [Link]

-

Defense Technical Information Center. (1971). Differential scanning calorimetry methods in the determination of thermal properties of explosives. DTIC. [Link]

-

MDPI. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Materials, 15(23), 8431. [Link]

-

The Human Metabolome Database. (2021). Showing metabocard for 1-Chloro-2,4-dinitrobenzene (HMDB0243844). HMDB. [Link]

-

ScienceDirect. (2024). Kinetic analysis of TGA data using the Friedman method at different heating rates. Journal of Analytical and Applied Pyrolysis, 177, 106316. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrotoluenes. ATSDR. [Link]

-

ResearchGate. (n.d.). Estimating kinetic parameters in TGA using B-spline smoothing and the Friedman method. ResearchGate. [Link]

-

ResearchGate. (n.d.). Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. ResearchGate. [Link]

-

ResearchGate. (n.d.). The DSC curves of TNT at different heating rates of 1, 2, 5 and 10 °C.... ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 14(18), 12695–12704. [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

-

Occupational Safety and Health Administration. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). OSHA. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analysis – TGA. NETZSCH. [Link]

Sources

- 1. engineering.purdue.edu [engineering.purdue.edu]

- 2. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Theoretical study of the decomposition reactions in substituted nitrobenzenes. | Semantic Scholar [semanticscholar.org]

- 5. scholars.huji.ac.il [scholars.huji.ac.il]

- 6. DSpace [repository.kaust.edu.sa]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. filab.fr [filab.fr]

- 12. matestlabs.com [matestlabs.com]

- 13. store.astm.org [store.astm.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dsiac.dtic.mil [dsiac.dtic.mil]

- 16. researchgate.net [researchgate.net]

4-Chloro-2,6-dinitrobenzonitrile mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2,6-dinitrobenzonitrile in Biological Systems

Authored by a Senior Application Scientist

Foreword

This compound, commonly referred to in literature with the acronym CDNB (for 1-chloro-2,4-dinitrobenzene, a closely related and functionally analogous compound used ubiquitously in GST assays), represents a cornerstone chemical probe in the study of cellular detoxification and oxidative stress. Its utility stems from a well-characterized and specific interaction with a primary family of detoxification enzymes, the Glutathione S-Transferases (GSTs). This guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activity of this compound, its downstream cellular ramifications, and its practical application as a vital tool in biochemical research. The content herein is structured to provide not just a description of events, but a causal narrative, reflecting the decision-making process in experimental design for professionals in drug development and cellular biology.

Physicochemical Profile of this compound

Understanding the molecular behavior of this compound begins with its fundamental chemical and physical properties. The molecule's structure is characterized by a benzene ring substituted with a chloro group, a nitrile group, and two nitro groups. The strong electron-withdrawing nature of the nitro and nitrile groups renders the carbon atom attached to the chlorine highly electrophilic, a critical feature for its biological reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClN₃O₄ | [1][2] |

| Molecular Weight | 227.56 g/mol | [1] |

| Appearance | Yellow Crystalline Powder | [3] |

| Melting Point | 140.5-141 °C | [3] |

| Solubility | Insoluble in water; Slightly soluble in Chloroform, DMSO | [3] |

| LogP | 2.7 - 3.07 | [1][3] |

These properties, particularly its electrophilicity and moderate lipophilicity (indicated by LogP), facilitate its passage across cell membranes and its reactivity towards nucleophilic species within the cell.

Core Mechanism: Substrate for Glutathione S-Transferases (GSTs)

The principal mechanism of action of this compound in biological systems is its role as a broad-spectrum substrate for the Glutathione S-Transferase (GST) enzyme superfamily.[4][5]

The Role of Glutathione S-Transferases

GSTs are a family of ubiquitous enzymes pivotal to Phase II cellular detoxification.[4][5] Their primary function is to catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic center of a wide array of xenobiotic and endogenous compounds. This conjugation reaction serves two main purposes: it neutralizes the reactivity of the electrophilic substrate, and it renders the resulting conjugate more water-soluble, facilitating its subsequent metabolism and excretion from the cell, often via the mercapturic acid pathway.[5][6]

The GST-Catalyzed Conjugation of CDNB

The highly electrophilic carbon atom bonded to the chlorine in this compound makes it an ideal target for the GSH thiol group. In a reaction catalyzed by GST, the sulfur atom of GSH attacks this carbon, displacing the chloride ion and forming a stable thioether bond. The product of this reaction is S-(2,6-dinitro-4-cyanophenyl)glutathione.

This reaction is central to the most common application of CDNB in research: the measurement of total GST activity.[5] The formation of the glutathione conjugate results in a product that absorbs light at 340 nm.[7] The rate of increase in absorbance at this wavelength is directly proportional to the GST activity in the sample.[4][5] This principle forms the basis of a simple and robust spectrophotometric assay.

Caption: GST catalyzes the conjugation of CDNB with GSH.

Downstream Cellular Consequences of CDNB Exposure

The enzymatic consumption of GSH initiated by CDNB has profound and cascading effects on cellular homeostasis. The primary insult is not the CDNB molecule itself, but the rapid depletion of the cell's primary non-enzymatic antioxidant, GSH.

Glutathione Depletion and Oxidative Stress

The conjugation reaction stoichiometrically consumes GSH. In experimental settings, exposure of cells to CDNB leads to a rapid and significant drop in the total cellular glutathione pool.[8] GSH is critical for maintaining the cellular redox balance, quenching reactive oxygen species (ROS), and regenerating other antioxidants like vitamins C and E.

Depletion of GSH cripples this defense system, leading to a state of oxidative stress . This imbalance between the production of ROS and the cell's ability to detoxify them results in damage to vital cellular components, including lipids, proteins, and DNA.

Perturbation of the Cytoskeleton

A direct and observable consequence of CDNB-induced GSH depletion is the disruption of the cellular cytoskeleton. Specifically, studies have demonstrated that exposure of cells to micromolar concentrations of CDNB causes a rapid disassembly of microtubules.[8] This effect is directly linked to the depletion of GSH, as co-treatment with buthionine sulfoximine (an inhibitor of GSH synthesis) exacerbates the microtubule disruption.[8] The proposed mechanism involves both the loss of the protective antioxidant environment provided by GSH and potential direct interaction of CDNB with tubulin or other microtubule-associated proteins.[8]

Alteration of Ion Transport and Cell Volume

CDNB-induced oxidative stress significantly impacts membrane transport proteins. In human red blood cells, CDNB stimulates two major passive K⁺ transport pathways: the Ca²⁺-activated K⁺ channel (Gardos channel) and the K⁺-Cl⁻ cotransporter (KCC).[9] This stimulation leads to an efflux of K⁺ and Cl⁻, causing water to follow osmotically, resulting in red cell dehydration.[9] The mechanism for Gardos channel activation involves inhibition of the plasma membrane Ca²⁺ pump and an increased sensitivity of the channel to intracellular Ca²⁺.[9] This demonstrates a clear link between GSH depletion, oxidative stress, and the dysregulation of ion homeostasis.

Caption: Downstream cellular effects of CDNB exposure.

Experimental Application: The CDNB Assay for Total GST Activity

The most widespread use of CDNB is in the quantitative measurement of total GST activity from various biological samples, including cell lysates, tissue homogenates, and purified protein fractions.[5]

Principle

The assay leverages the GST-catalyzed reaction between CDNB and GSH. The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, has a distinct absorbance peak at 340 nm. By monitoring the rate of increase in absorbance at this wavelength, one can determine the rate of the enzymatic reaction, which is proportional to the amount of active GST in the sample.[5]

Standard Protocol

Causality Note: This protocol is designed to ensure that the reaction rate is limited only by the amount of enzyme. Substrate concentrations (GSH and CDNB) are saturating, and the buffer maintains an optimal pH for the majority of GST isozymes.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 6.5

-

100 mM Reduced Glutathione (GSH) solution (prepare fresh)

-

30 mM CDNB solution (in 95% ethanol)

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each reaction, combine buffer, GSH solution, and water. The choice to make a master mix is for efficiency and to minimize pipetting errors between wells.

-

Sample and Blank Preparation:

-

Sample Wells: Add the biological sample (e.g., 10-50 µg of total protein) to the wells of the 96-well plate.

-

Blank Well: Add an equivalent volume of lysis buffer (without protein) to a well. This is critical to subtract the rate of the slow, non-enzymatic reaction between GSH and CDNB.[10]

-

-

Initiate Reaction: Add the CDNB solution to all wells to start the reaction. It is often added last because it is the co-substrate that initiates the timed reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for each sample and the blank.[4]

-

Subtract the rate of the blank from each sample rate to get the enzyme-catalyzed rate.

-

Calculate GST specific activity using the Beer-Lambert law, incorporating the extinction coefficient of the product (9.6 mM⁻¹cm⁻¹), the path length of the well, and the amount of protein in the sample.[4][5]

-

Table: Typical Final Assay Concentrations

| Reagent | Final Concentration | Purpose |

| Potassium Phosphate | ~90-100 mM, pH 6.5 | Maintains optimal pH for enzymatic activity.[10] |

| Reduced Glutathione (GSH) | 1.0 - 5.0 mM | Saturating concentration of the first substrate.[10][11] |

| CDNB | 1.0 mM | Saturating concentration of the second substrate.[10] |

| Sample Protein | 10-100 µg/mL | The limiting factor, ensuring rate is proportional to enzyme amount. |

Toxicological Summary

This compound and related compounds are classified as hazardous. They are harmful if swallowed or in contact with skin and cause skin and serious eye irritation.[12] The primary systemic effect of aromatic nitro compounds, in general, is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, leading to cyanosis. Due to its reactivity and mechanism of action, it should be handled with appropriate personal protective equipment in a laboratory setting.

Conclusion

This compound is a powerful chemical tool whose biological mechanism of action is centered on its efficient conjugation with reduced glutathione, catalyzed by the Glutathione S-Transferase enzyme family. This primary interaction triggers a cascade of significant downstream events, most notably the depletion of cellular glutathione, leading to oxidative stress, cytoskeletal disruption, and dysregulation of ion transport. While these effects underscore its toxicity, they also form the basis of its utility. The very reaction that initiates this cellular havoc has been harnessed by researchers in the form of the CDNB assay, a simple, reliable, and indispensable method for quantifying GST activity and probing the detoxification capacity of biological systems. A thorough understanding of this core mechanism is essential for any researcher utilizing CDNB to study cellular physiology, toxicology, or drug metabolism.

References

-

Glutathione S-Transferase Assay [Colorimetric]. (n.d.). G-Biosciences. [Link]

-

Glutathione S-transferases Assay (GST). (n.d.). 3H Biomedical. [Link]

-

Glutathione-S-Transferase (GST) activity assay for zooplankton samples. (2019). protocols.io. [Link]

-

Benzonitrile,4-chloro-3,5-dinitro-. (n.d.). Chemsrc. [Link]

-

Tapia, R. A., et al. (2009). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Environmental Toxicology, 24(4), 415-422. [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (1993). Toxicity Report Series, 29, 1-228. [Link]

-

Synthesis of 4-chloro-2-nitrobenzonitrile. (n.d.). PrepChem.com. [Link]

-

4-CHLORO-3,5-DINITROBENZONITRILE. (n.d.). LookChem. [Link]

-

Al-Howsawya, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(11), 646-649. [Link]

-

Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (1977). EPA. [Link]

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984).

-

Tischler, D., et al. (2018). Characterization of the Glutathione S-Transferases Involved in Styrene Degradation in Gordonia rubripertincta CWB2. Applied and Environmental Microbiology, 84(14), e00627-18. [Link]

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). European Patent Office. [Link]

-

Adjobo-Hermans, M. J., et al. (2001). Effect of 1-chloro-2,4-dinitrobenzene on K+ transport in normal and sickle human red blood cells. The Journal of Physiology, 533(Pt 3), 723–733. [Link]

-

Schirmer, K., et al. (2020). LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. Journal of the American Society for Mass Spectrometry, 31(3), 467-472. [Link]

-

Huwyler, J., et al. (2012). Xenobiotic metabolism capacities of human skin in comparison with a 3D-epidermis model and keratinocyte-based cell culture as in vitro alternatives for chemical testing: Phase II enzymes. Experimental Dermatology, 21(5), 364-369. [Link]

-

Zablotowicz, R. M., et al. (1995). Glutathione-S-Transferase Activity and Metabolism of Glutathione Conjugates by Rhizosphere Bacteria. Applied and Environmental Microbiology, 61(3), 1054–1060. [Link]

-

4-Chloro-3,5-dinitrobenzonitrile. (n.d.). PubChem. [Link]

-

4-Chloro-3,5-dinitrobenzonitrile. (n.d.). CAS Common Chemistry. [Link]

-

Akella, R., & Spear, K. (1990). Relationship Between 1-chloro-2,4-dinitrobenzene-induced Cytoskeletal Perturbations and Cellular Glutathione. Cell Biology and Toxicology, 6(2), 183-195. [Link]

-

4-Chloro-3,5-dinitrobenzoic acid. (n.d.). PubChem. [Link]

-

Biotransformation products of 1-chloro-2,4-dinitrobenzene (CDNB)... (n.d.). ResearchGate. [Link]

-

Topliss, J. G. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

Sources

- 1. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. lookchem.com [lookchem.com]

- 4. 3hbiomedical.com [3hbiomedical.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

- 8. Relationship between 1-chloro-2,4-dinitrobenzene-induced cytoskeletal perturbations and cellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]